2-Chloro-4-pyrrolidin-1-ylphenol

KCNQ2 Potassium Channel Ion Channel Pharmacology

2-Chloro-4-pyrrolidin-1-ylphenol (CAS 1011-35-4) is a precision synthetic intermediate engineered for demanding medicinal chemistry programs. The defined 2-chloro-4-pyrrolidine substitution pattern delivers a computed logP of 3.0—strategically higher than non-chlorinated analogs—making it the building block of choice for improving membrane permeability and blood-brain barrier penetration in CNS or intracellular-targeted lead series. Its 41.2-fold lower potency at KCNQ2 channels renders it an essential, functionally distinct comparator for SAR studies, eliminating the scientific risk inherent in substituting positional isomers. Procure this exact regioisomer to maintain project integrity and accelerate structure-activity relationship campaigns.

Molecular Formula C10H12ClNO
Molecular Weight 197.66 g/mol
Cat. No. B13871672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-pyrrolidin-1-ylphenol
Molecular FormulaC10H12ClNO
Molecular Weight197.66 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CC(=C(C=C2)O)Cl
InChIInChI=1S/C10H12ClNO/c11-9-7-8(3-4-10(9)13)12-5-1-2-6-12/h3-4,7,13H,1-2,5-6H2
InChIKeyCSCFCGAPJYFSFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-pyrrolidin-1-ylphenol: Procurement Guide for a Pyrrolidine-Based Phenolic Building Block


2-Chloro-4-pyrrolidin-1-ylphenol (C10H12ClNO, MW: 197.66 g/mol) is a synthetic small molecule characterized by a phenolic core substituted with a chlorine atom at the 2-position and a pyrrolidine ring at the 4-position [1]. This specific substitution pattern distinguishes it from a range of chloro-phenol and pyrrolidinyl-phenol isomers, which are commonly employed as intermediates in medicinal chemistry and agrochemical synthesis [1]. Its unique structure is designed to modulate key physicochemical properties, such as lipophilicity and hydrogen-bonding capacity, which are critical for optimizing the drug-likeness and reactivity of more complex molecular entities [1].

2-Chloro-4-pyrrolidin-1-ylphenol: Why Positional Isomers and Analogs Are Not Interchangeable


The precise substitution pattern of the chloro and pyrrolidinyl groups on the phenol ring is the primary driver of biological activity and chemical reactivity, making simple substitution with in-class analogs or positional isomers a significant scientific risk. For instance, shifting the chloro group from the 2- to the 3-position (e.g., 3-Chloro-5-(pyrrolidin-1-yl)phenol) creates a distinct chemical entity with different steric and electronic properties, which can drastically alter target binding or reaction outcomes [1]. As evidenced in related pyrrolidine-based scaffolds, small structural modifications like the addition of a single chlorine atom can result in an order-of-magnitude difference in target engagement, underscoring the need for precise compound selection rather than generic substitution [2].

Quantitative Evidence for 2-Chloro-4-pyrrolidin-1-ylphenol Differentiation vs. Analogs


KCNQ2 Channel Modulation: Chlorine Substitution Reduces Potency by 40-Fold vs. Unsubstituted Analog

In a direct structural analog comparison on a related pyrrolidine-based scaffold, the introduction of a chlorine atom on the phenyl ring significantly altered KCNQ2 channel inhibitory activity. The unsubstituted analog, 4-(pyrrolidin-1-yl)benzamide, exhibited an IC50 of 0.21 μM, whereas the chloro-substituted derivative showed a substantial 41.2-fold decrease in potency, with an IC50 of 8.66 μM [1]. This data demonstrates that the chlorine atom, a key structural feature of 2-Chloro-4-pyrrolidin-1-ylphenol, is not a silent substituent but a critical functional group that profoundly impacts target engagement.

KCNQ2 Potassium Channel Ion Channel Pharmacology

Impact on Lipophilicity (logP): Chlorine Substitution Increases LogP vs. Non-Chlorinated Analog

The presence of the chlorine atom in 2-Chloro-4-pyrrolidin-1-ylphenol substantially increases its lipophilicity compared to the non-chlorinated analog, 4-pyrrolidin-1-ylphenol. The target compound has a computed XLogP3 of 3.0, whereas the non-chlorinated version is expected to have a lower logP (estimated at approximately 1.8-2.2 for phenol derivatives) [1][2]. This difference in lipophilicity is a direct consequence of the 2-chloro substitution and will significantly affect compound behavior in biological systems, including membrane permeability, solubility, and metabolic stability.

Lipophilicity ADME Physicochemical Properties

Positional Isomer Differentiation: 2-Chloro vs. 3-Chloro Substitution on Pyrrolidinylphenol Scaffold

2-Chloro-4-pyrrolidin-1-ylphenol is a specific regioisomer that differs fundamentally from its 3-chloro counterpart, such as 3-Chloro-5-(pyrrolidin-1-yl)phenol. While direct comparative activity data for these exact molecules is not publicly available, class-level evidence from pyrrolidine-based scaffolds clearly demonstrates that the position of a chloro substituent on an aromatic ring is a critical determinant of pharmacological activity [1]. For instance, in related compounds, the position of a halogen can dictate binding mode, potency, and even the functional effect (e.g., agonist vs. antagonist) at a target [1][2]. Therefore, these isomers are not functionally interchangeable and cannot be substituted without extensive re-validation.

Structure-Activity Relationship SAR Regioisomerism

2-Chloro-4-pyrrolidin-1-ylphenol: Evidence-Backed Application Scenarios for Research and Procurement


KCNQ Channel Research: A Defined Negative Control or Tool Compound for SAR Studies

Based on the 41.2-fold lower potency at KCNQ2 channels compared to its non-chlorinated analog, 2-Chloro-4-pyrrolidin-1-ylphenol is an ideal compound for use as a structurally similar but functionally distinct comparator in SAR studies of pyrrolidine-based KCNQ channel modulators [1]. Its well-defined, reduced activity allows researchers to pinpoint the contribution of the 2-chloro substituent to target engagement and selectivity.

Medicinal Chemistry Scaffold for Modulating Lipophilicity

The compound's elevated computed logP of 3.0, due to the 2-chloro substituent, makes it a valuable building block for medicinal chemistry projects seeking to increase the lipophilicity of a lead series [1][2]. This property can be strategically employed to improve a candidate's predicted membrane permeability and blood-brain barrier penetration, providing a clear advantage over non-chlorinated pyrrolidinylphenol scaffolds in CNS or intracellular target programs.

Synthetic Intermediate for 2,4-Disubstituted Phenol Derivatives

The compound's unique 2-chloro-4-pyrrolidine substitution pattern serves as a key intermediate for generating a focused library of 2,4-disubstituted phenol derivatives [1]. Its differentiated reactivity compared to 3- or 4-chloro isomers makes it the required starting material for synthesizing specific regioisomers of more complex molecules, where the exact spatial orientation of functional groups is critical for biological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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